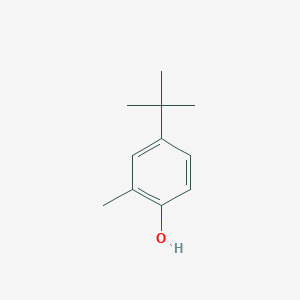

4-tert-Butyl-2-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98355. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKLPZOJLXDZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059163 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-27-1 | |

| Record name | 4-tert-Butyl-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butyl-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4-tert-Butyl-2-methylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis mechanisms for 4-tert-butyl-2-methylphenol, a key intermediate in the production of antioxidants, stabilizers, and other specialty chemicals. The primary industrial route to this compound is the Friedel-Crafts alkylation of cresols, a classic yet nuanced electrophilic aromatic substitution. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with various catalytic systems.

Core Synthesis Pathway: Friedel-Crafts Alkylation of Cresol (B1669610)

The predominant method for synthesizing this compound is the electrophilic substitution of a tert-butyl group onto a cresol ring. The reaction typically employs either o-cresol (B1677501) (2-methylphenol) or p-cresol (B1678582) (4-methylphenol) as the aromatic substrate and a tert-butylating agent such as isobutylene (B52900) or tert-butanol (B103910). The choice of catalyst is critical in directing the regioselectivity of the reaction and maximizing the yield of the desired product.

The fundamental mechanism involves the generation of a tert-butyl carbocation, which then acts as the electrophile in the aromatic substitution. The hydroxyl (-OH) and methyl (-CH₃) groups of the cresol ring are activating and ortho-, para-directing. This electronic influence guides the position of the incoming tert-butyl group.

General Reaction Scheme

Figure 1: General workflow for the synthesis of this compound.

Catalytic Systems and Their Mechanisms

A variety of catalysts can be employed for the tert-butylation of cresol, each with its own advantages in terms of activity, selectivity, and environmental impact.

1. Solid Acid Catalysts (Zeolites, Mesoporous Silica)

Solid acid catalysts like zeolites (e.g., H-β) and mesoporous molecular sieves (e.g., HAlMCM-41) are widely used due to their high surface area, shape selectivity, and ease of separation from the reaction mixture.[1][2] The reaction mechanism over these catalysts involves the protonation of the tert-butylating agent on the acidic sites of the catalyst to form the tert-butyl carbocation.

Figure 2: Reaction pathway over a solid acid catalyst.

2. Ionic Liquids

Ionic liquids, particularly those with sulfonic acid functionalities, have emerged as effective and recyclable catalysts for this alkylation.[3][4] They act as both the catalyst and the reaction medium. The acidic nature of the ionic liquid facilitates the formation of the electrophile.

3. Lewis Acids

Traditional Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) are highly effective but suffer from drawbacks including their hygroscopic nature and the formation of stable complexes with the product, necessitating stoichiometric amounts.[5][6] The mechanism involves the formation of a complex between the Lewis acid and the alkylating agent, which generates the electrophilic species.

4. Aluminum Phenoxide

In some industrial processes, an aluminum phenoxide catalyst is prepared in situ by reacting aluminum metal with the phenol (B47542) reactant.[7] This catalyst is particularly selective for the ortho-alkylation of phenols.

Quantitative Data on Synthesis Parameters

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

| Starting Material | Alkylating Agent | Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| p-Cresol | tert-Butanol | Sulfided Silica (B1680970) | 80 | 4 | - | >92 | 89.4 | [8] |

| p-Cresol | tert-Butanol | Polysulfonic Acid Ionic Liquid | 70 | 7 | 85 | 95 | - | [3] |

| p-Cresol | tert-Butanol or MTBE | HAlMCM-41 | 80-150 | - | - | - | 48-70 | [1] |

| Phenol | tert-Butanol | [HIMA]OTs | 70 | 2 | 100 | - | - | [9] |

Table 1: Comparison of different catalytic systems for the synthesis of tert-butylated phenols.

| Parameter | Condition | Effect on Conversion/Yield |

| Temperature | 50-150 °C | Generally, higher temperatures increase the reaction rate, but may decrease selectivity due to side reactions. |

| Reactant Molar Ratio | (Cresol:Alkylating Agent) 1:1 to 10:1 | An excess of the aromatic substrate can improve the selectivity for mono-alkylation.[10] |

| Catalyst Loading | Varies with catalyst type | Higher catalyst loading generally increases conversion up to a certain point. |

Table 2: Influence of key reaction parameters.

Detailed Experimental Protocols

Synthesis using Sulfided Silica Catalyst [8]

-

Catalyst Preparation: Sulfided silica is prepared by treating silica gel with a sulfur-containing compound.

-

Reaction Setup: A three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with p-cresol and the sulfided silica catalyst (11.75% by mass of p-cresol).

-

Reaction Execution: The mixture is heated to 80°C. Tert-butanol is added dropwise over 3 hours. The molar ratio of tert-butanol to p-cresol is 1:1.

-

Work-up and Purification: After an additional hour of reaction, the catalyst is filtered off. The product mixture is then purified, typically by distillation, to isolate 2-tert-butyl-4-methylphenol (B42202).

Synthesis using Polysulfonic Acid-Based Ionic Liquid Catalyst [3]

-

Catalyst Preparation: The polysulfonic acid-based ionic liquid is synthesized from imidazole, 1,4-dibromobutane, 1,4-butane sultone, and sulfuric acid.

-

Reaction Setup: A three-necked flask is charged with p-cresol (5 mmol), tert-butanol (5 mmol), the ionic liquid catalyst (0.5 mol/mol of p-cresol), and cyclohexane (B81311) (3 mL) as a water-entraining agent.

-

Reaction Execution: The reaction is carried out at 70°C for 7 hours under normal pressure.

-

Work-up and Purification: After the reaction, the ionic liquid catalyst is separated. The organic phase is washed and the product is isolated, often through chromatographic techniques for analysis.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of cresol is a well-established and versatile process. The choice of catalyst is paramount in achieving high yields and selectivity. While traditional Lewis acids are effective, modern solid acid catalysts and ionic liquids offer significant advantages in terms of reusability, reduced environmental impact, and simplified product purification. For professionals in drug development and specialty chemical manufacturing, a thorough understanding of these synthesis mechanisms and the influence of reaction parameters is essential for process optimization and the development of novel applications for this important chemical intermediate.

References

- 1. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. beyondbenign.org [beyondbenign.org]

- 7. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Synthesis of 4-tert-Butyl-2-methylphenol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for 4-tert-butyl-2-methylphenol and its derivatives. This compound, a sterically hindered phenol (B47542), serves as a crucial building block in the synthesis of antioxidants, stabilizers, and other specialty chemicals. This document details the prevalent synthetic routes, including Friedel-Crafts alkylation and the Mannich reaction, offering step-by-step experimental protocols for key transformations. Quantitative data from various catalytic systems are summarized in comparative tables to facilitate methodological selection. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to enhance understanding and practical implementation in a research and development setting.

Introduction

This compound, also known as p-tert-butyl-o-cresol, is a valuable organic intermediate characterized by a phenol ring substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. The steric hindrance provided by the bulky tert-butyl group ortho to the hydroxyl moiety imparts significant antioxidant properties, making it and its derivatives effective radical scavengers. These compounds are widely utilized to prevent oxidative degradation in materials such as plastics, fuels, lubricants, and food products. This guide focuses on the core synthetic strategies for obtaining this compound and for its subsequent derivatization.

Core Synthesis: Friedel-Crafts Alkylation of p-Cresol (B1678582)

The most direct and industrially significant route to this compound is the Friedel-Crafts alkylation of p-cresol (4-methylphenol). This electrophilic aromatic substitution reaction introduces a tert-butyl group onto the aromatic ring, ortho to the hydroxyl group. The choice of alkylating agent and catalyst is critical in determining the reaction's efficiency and selectivity.

Reaction Mechanism

The reaction proceeds via the formation of a tert-butyl carbocation from an alkylating agent, such as isobutylene (B52900) or tert-butanol (B103910), in the presence of an acid catalyst. The electron-donating hydroxyl and methyl groups of p-cresol activate the aromatic ring, directing the electrophilic attack of the carbocation primarily to the ortho position.

Catalytic Systems and Quantitative Data

A variety of catalysts have been employed for the tert-butylation of p-cresol. The selection of the catalyst influences reaction conditions, conversion rates, and selectivity towards the desired product. A summary of quantitative data for different catalytic systems is presented in Table 1.

| Catalyst System | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | Selectivity for 2-tert-butyl-4-methylphenol (B42202) (%) | Reference |

| Polysulfonic acid-based ionic liquid | tert-Butanol | 70 | 85 | 95 | [1] |

| Sulfided silica (B1680970) | tert-Butanol | 80 | - | >92 (Yield: 89.4%) | [2] |

| Mesoporous molecular sieve HAlMCM-41 | tert-Butanol or Methyl tert-butyl ether | 80-150 | - | - (Yield: 48-70%) | [3] |

| Deep eutectic solvent (Caprolactam/p-toluenesulfonic acid) | tert-Butanol | Room Temp. | 53 (after 6h) | - | [4] |

| 12-Tungstophosphoric acid / Nanosilica (TPA/SiO2) | tert-Butanol | 140 | High | High (major product) | [5] |

| Al-MCM-41 | tert-Butanol | 90 | 88.2 | 90.4 | [6] |

Table 1: Comparative Quantitative Data for the Synthesis of 2-tert-Butyl-4-methylphenol.

Experimental Protocols

This protocol is adapted from a patented method demonstrating a high-selectivity synthesis at moderate temperatures.[1]

Materials:

-

p-Cresol (5 mmol)

-

tert-Butanol (5 mmol)

-

Polysulfonic acid-based ionic liquid catalyst (0.5 mol/mol of p-cresol)

-

Cyclohexane (B81311) (3 mL)

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 5 mmol of p-cresol, 5 mmol of tert-butanol, and the polysulfonic acid-based ionic liquid catalyst.

-

Add 3 mL of cyclohexane as a water-entraining agent.

-

Heat the reaction mixture to 70°C and maintain for 7 hours with continuous stirring.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) for qualitative analysis and gas chromatography (GC) for quantitative analysis.

-

Upon completion, the ionic liquid catalyst can be separated, washed with cyclohexane, and dried under vacuum for reuse.[1]

-

The product can be isolated from the organic phase by distillation.

This method highlights the use of a reusable solid acid catalyst.[2]

Materials:

-

p-Cresol

-

tert-Butanol

-

Sulfided silica catalyst (11.75% by mass of p-cresol)

Procedure:

-

Charge a reactor with p-cresol and the sulfided silica catalyst.

-

Heat the mixture to 80°C.

-

Add tert-butanol dropwise over a period of 3 hours, with a molar ratio of tert-butanol to p-cresol of 1:1.

-

After the addition is complete, continue the reaction for an additional hour at 80°C.

-

The solid catalyst can be easily separated by filtration.

-

The product, 2-tert-butyl-4-methylphenol, is then purified from the reaction mixture, typically by distillation.

Figure 1: Experimental workflow for the synthesis of 2-tert-butyl-4-methylphenol.

Synthesis of this compound Derivatives

The versatile structure of this compound allows for further derivatization, primarily through reactions involving the phenolic hydroxyl group or the aromatic ring.

Mannich Reaction for Aminomethylation

The Mannich reaction is a prominent method for introducing aminomethyl groups onto the phenolic ring, leading to derivatives with enhanced antioxidant and chelating properties.

This protocol describes a Mannich reaction leading to the formation of a heterocyclic derivative.[6]

Materials:

-

2-tert-Butyl-4-methylphenol (12.3 mmol)

-

3-Amino-1-propanol (12.3 mmol)

-

37% Aqueous formaldehyde (B43269) (24.6 mmol)

-

Triethylamine (B128534) (24.6 mmol)

-

Ethanol (50 mL)

Procedure:

-

In a suitable flask, combine 2-tert-butyl-4-methylphenol, 3-amino-1-propanol, 37% aqueous formaldehyde, and triethylamine in 50 mL of ethanol.

-

Heat the mixture for 6 hours.

-

After the reaction period, filter the solution.

-

Slowly evaporate the solvent from the filtrate to obtain light-yellow crystals of the product. The reported yield is 70%.[6]

This procedure details the synthesis of a bis-aminomethylated derivative of 4-tert-butylphenol (B1678320), which serves as a model for the derivatization of this compound.[7]

Materials:

-

4-tert-Butylphenol (9.92 mmol)

-

Thiomorpholine (B91149) (20.7 mmol)

-

37% Formaldehyde (20.15 mmol)

-

Methanol (B129727) (50 mL)

-

Ethyl acetate (B1210297)

-

Water

-

Silica gel for chromatography

Procedure:

-

Prepare a solution of 1.49 g (9.92 mmol) of 4-tert-butylphenol in 50 mL of methanol and heat it to 40°C for 15 minutes.

-

Add a solution of 2.0 g (20.7 mmol) of thiomorpholine and 1.50 mL (20.15 mmol) of formaldehyde in methanol to the heated phenol solution.

-

Stir the reaction mixture at reflux for 24 hours.[7]

-

After cooling, remove the solvent using a rotary evaporator.

-

Pour the residue into water and extract with ethyl acetate.

-

Purify the product by chromatography on silica gel using a 30/70 mixture of ethyl acetate and n-hexane as the eluent. This process yields both the mono- and bis-substituted products. The yield for the bis-substituted product is reported as 35%.[7]

Figure 2: Generalized signaling pathway for the Mannich reaction on a phenol.

Synthesis of Ester and Ether Derivatives

The phenolic hydroxyl group can be readily converted into esters and ethers, which can modify the compound's physical properties and antioxidant activity.

This generalized protocol is based on the synthesis of esters from structurally similar hindered phenols.[3]

Materials:

-

Hindered phenolic acid (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid)

-

Thionyl chloride

-

Unsaturated fatty alcohol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the hindered phenolic acid in dry DCM and cool to 0°C.

-

Under a nitrogen atmosphere, add thionyl chloride and allow the reaction to proceed under reflux for 4 hours to form the acid chloride.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Suspend the resulting acid chloride in DCM and add the desired alcohol.

-

Reflux the mixture for 8 hours.

-

After cooling, wash the reaction mixture with concentrated HCl and extract with DCM.

-

Wash the organic layer with a saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the final ester product.[3]

Purification and Characterization

The purification of this compound and its derivatives is typically achieved through standard laboratory techniques.

-

Distillation: Vacuum distillation is often employed to purify the liquid products, especially after Friedel-Crafts alkylation, to separate the desired isomer from unreacted starting materials and other byproducts.

-

Crystallization: Solid derivatives, such as those produced from the Mannich reaction, can be purified by recrystallization from an appropriate solvent.

-

Chromatography: Column chromatography is a useful technique for separating mixtures of derivatives, as demonstrated in the synthesis of aminomethylated phenols.[7]

-

Extraction: Liquid-liquid extraction is a common work-up procedure to separate the organic products from aqueous phases and to remove catalysts or unreacted reagents.[8]

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with physical measurements like melting or boiling points.

Conclusion

The synthesis of this compound is predominantly achieved through the efficient Friedel-Crafts alkylation of p-cresol, with a variety of catalytic systems available to suit different laboratory and industrial requirements. The resulting hindered phenol is a versatile platform for the synthesis of a wide range of derivatives, notably through the Mannich reaction for aminomethylation and through esterification or etherification of the hydroxyl group. The choice of synthetic route and purification method can be tailored to achieve high yields and purities of these valuable antioxidant compounds. This guide provides the foundational knowledge and practical protocols to aid researchers in the synthesis and development of this compound derivatives for various applications.

References

- 1. WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties and Characterization of 4-tert-Butyl-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-Butyl-2-methylphenol, a compound of significant interest in various chemical and pharmaceutical applications. This document outlines its fundamental characteristics, detailed spectral data, and standardized experimental protocols for its analysis and characterization.

Core Physical and Chemical Properties

This compound, an alkylated phenol, presents as a solid at room temperature. Its molecular structure, featuring both a hydroxyl group and alkyl substituents on the aromatic ring, dictates its characteristic physical and chemical behaviors.

| Property | Value | Reference |

| IUPAC Name | 4-(tert-butyl)-2-methylphenol | [1] |

| CAS Number | 98-27-1 | [1] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Melting Point | 28-33 °C | Chemsrc |

| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.513 | [2] |

| LogP | 3.63 | [2] |

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Insoluble | Insoluble in water. |

| Methanol | 0.1 g/mL (clear solution) | Soluble. |

| Oxygenated Solvents | Soluble | Generally soluble in oxygenated solvents.[3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.6 - 7.2 | m | 3H | Aromatic protons |

| ~ 4.5 - 5.5 | s (broad) | 1H | Phenolic -OH |

| ~ 2.2 | s | 3H | -CH₃ |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~ 150 - 155 | C-OH (aromatic) |

| ~ 140 - 145 | Quaternary C-C(CH₃)₃ (aromatic) |

| ~ 125 - 135 | Aromatic CH |

| ~ 115 - 125 | Aromatic C-CH₃ |

| ~ 34 | Quaternary -C (CH₃)₃ |

| ~ 31 | -C(C H₃)₃ |

| ~ 15 | -C H₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3600 - 3200 (broad) | O-H stretch | Phenolic -OH |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 2960 - 2850 | C-H stretch | Aliphatic C-H |

| ~ 1600 - 1450 | C=C stretch | Aromatic ring |

| ~ 1200 - 1100 | C-O stretch | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 121 | [M - C₃H₇]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the qualitative and quantitative analysis of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: 5MS UI 30 m x 0.25 mm x 0.25 μm or equivalent.[4]

-

Injector Temperature: 260 °C (splitless mode).[4]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

-

Oven Temperature Program: Initial temperature of 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.[4]

-

Mass Spectrometer Parameters:

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 277 nm.[5]

-

Sample Preparation: Dissolve the sample in the mobile phase.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of this compound.

References

- 1. This compound | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:98-27-1 | Chemsrc [chemsrc.com]

- 3. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 5. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data analysis of 4-tert-Butyl-2-methylphenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-tert-Butyl-2-methylphenol

Introduction

This compound is an organic compound widely used as an antioxidant in various industries, including rubber, plastics, and food products. Its chemical formula is C₁₁H₁₆O.[1] Accurate structural elucidation and purity assessment are critical for its application, particularly in regulated fields like drug development and food safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the NMR, IR, and MS data for this compound, complete with experimental protocols and data interpretation for researchers, scientists, and professionals in drug development.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound follows a systematic workflow. The process begins with careful sample preparation, followed by data acquisition using various spectroscopic techniques. The raw data is then processed to generate spectra, which are subsequently interpreted to assign signals to specific structural features. Finally, the information from all techniques is combined to confirm the overall molecular structure.

Caption: General workflow for spectroscopic data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound shows distinct signals for the hydroxyl, aromatic, methyl, and tert-butyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | Doublet | 1H | Ar-H |

| ~6.8 | Doublet | 1H | Ar-H |

| ~6.6 | Singlet | 1H | Ar-H |

| ~4.5 | Singlet | 1H | -OH |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (7.1-6.6 ppm): The three protons on the benzene (B151609) ring appear in the aromatic region. Their splitting patterns (doublets and a singlet) are characteristic of a 1,2,4-trisubstituted benzene ring.

-

Hydroxyl Proton (~4.5 ppm): The signal for the phenolic -OH group is a broad singlet. Its chemical shift can be variable and it does not typically couple with other protons.

-

Methyl Protons (~2.2 ppm): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

tert-Butyl Protons (~1.3 ppm): The nine equivalent protons of the tert-butyl group appear as a strong singlet. The equivalence is due to free rotation around the C-C single bond.

¹³C NMR Data

Carbon-13 NMR provides information about the different carbon environments in the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C-OH |

| ~144.0 | C-C(CH₃)₃ |

| ~128.0 | Ar C-H |

| ~127.0 | Ar C-H |

| ~124.0 | C-CH₃ |

| ~115.0 | Ar C-H |

| ~34.0 | -C (CH₃)₃ |

| ~31.5 | -C(C H₃)₃ |

| ~15.5 | Ar-CH₃ |

Note: Data compiled from various spectroscopic databases.[1][3] Actual values may vary based on experimental conditions.

Interpretation:

-

Aromatic Carbons (151-115 ppm): Six distinct signals are observed for the six carbons of the benzene ring, confirming the lack of symmetry. The carbons attached to the electronegative oxygen (C-OH) and the bulky tert-butyl group are shifted downfield.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 34.0 ppm, while the three equivalent methyl carbons appear as a single strong signal around 31.5 ppm.

-

Methyl Carbon: The carbon of the methyl group attached to the ring appears upfield at approximately 15.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H Stretch | Phenol (-OH) |

| ~3100-3000 | C-H Stretch | Aromatic (sp²) |

| ~2960-2850 | C-H Stretch | Aliphatic (sp³) |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol |

| ~880-800 | C-H Bend (out-of-plane) | Substituted Benzene |

Note: Data compiled from various spectroscopic databases.[1][5]

Interpretation:

-

O-H Stretch: A prominent broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the hydroxyl (-OH) group of the phenol, with the broadening resulting from hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ are from the C-H stretching of the methyl and tert-butyl groups.[4]

-

C=C Aromatic Stretches: Sharp peaks around 1600 cm⁻¹ and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains complex signals, including C-O stretching and C-H bending vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.[7] In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often fragments in a characteristic pattern.[8]

| m/z (Mass/Charge Ratio) | Relative Abundance | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | High (Base Peak) | [M - CH₃]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

Note: Fragmentation data is based on typical EI-MS spectra.[1][9] The base peak is the most intense peak in the spectrum.

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 164 corresponds to the mass of the intact molecule, confirming its molecular weight of 164.24 g/mol .[1]

-

Base Peak ([M - CH₃]⁺): The most abundant fragment is observed at m/z 149. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, a very common and favorable fragmentation for molecules containing a tert-butyl group. The resulting cation is stabilized by resonance.

-

Other Fragments: Other significant peaks, such as the one at m/z 121, represent further fragmentation of the molecule.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[10][11]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[12]

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[10][13]

-

Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

Infrared (IR) Spectroscopy

The Thin Solid Film method is commonly used for solid organic compounds.[14]

-

Sample Preparation: Dissolve a small amount (~20-50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[14]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[14]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum. A background spectrum (of the clean, empty salt plate) is typically recorded first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to protect them from moisture.[15]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[16]

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating under a high vacuum.[17]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion ([M]⁺).[8]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[16]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

References

- 1. This compound | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL(616-55-7) 13C NMR spectrum [chemicalbook.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. This compound(98-27-1) IR Spectrum [chemicalbook.com]

- 6. amherst.edu [amherst.edu]

- 7. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. chem.latech.edu [chem.latech.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. webassign.net [webassign.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Biological Activity Screening of 4-tert-Butyl-2-methylphenol: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the methodologies and expected biological activities of substituted phenols, with a focus on compounds structurally related to 4-tert-Butyl-2-methylphenol. Due to a lack of specific experimental data for this compound in the reviewed scientific literature, this document leverages data from the closely related and well-studied isomers, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butyl-4-methylphenol (BHT) , to infer potential activities and guide research. All quantitative data and mechanistic pathways presented herein pertain to these related compounds and should be considered as a reference for the investigation of this compound.

Introduction

This compound is a substituted phenolic compound. Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in the fields of pharmacology and drug development due to their wide range of biological activities. These activities are largely attributed to their ability to act as antioxidants, quenching free radicals and reducing oxidative stress, which is implicated in a multitude of pathological conditions. This guide outlines the core biological activities associated with structurally similar phenolic compounds and provides detailed protocols for their screening.

Core Biological Activities of Structurally Related Phenols

The biological activities of phenolic compounds like 2,4-DTBP and BHT are diverse, encompassing antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] These properties are primarily linked to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, and the steric hindrance provided by the bulky tert-butyl groups, which enhances the stability of the resulting phenoxyl radical.

Antioxidant Activity

Phenolic compounds are well-established antioxidants.[1] Their primary mechanism of action is scavenging free radicals, thereby terminating the chain reactions of lipid peroxidation and preventing cellular damage. The antioxidant capacity of these compounds can be quantified using various in vitro assays.

Table 1: Quantitative Antioxidant Activity Data for 2,4-di-tert-butylphenol (2,4-DTBP)

| Assay Type | Test System | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | Chemical Assay | 60[1] |

| ABTS Radical Scavenging | Chemical Assay | 17[1] |

| Metal Chelating Activity | Chemical Assay | 20[1] |

Anti-inflammatory Activity

Structurally related phenols have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. For instance, 2,4-DTBP has been shown to suppress the production of pro-inflammatory cytokines in immune cells.[1] While some studies suggest that BHT alone has slight anti-inflammatory activity, its combination with other antioxidants like BHA can exert potent anti-inflammatory effects.[2][3]

Table 2: Anti-inflammatory Activity of 2,4-di-tert-butylphenol (2,4-DTBP)

| Cell Line | Stimulant | Effect |

| RAW264.7 macrophages | Lipopolysaccharide (LPS) | Decreased expression of TNF-α, IL-6, and IL-1β[2] |

Anticancer Activity

A growing body of evidence supports the anticancer potential of substituted phenols like 2,4-DTBP. The primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key regulatory proteins.[1]

Table 3: Anticancer Activity of 2,4-di-tert-butylphenol (2,4-DTBP)

| Cell Line | Activity | IC50 Value |

| HCT116 (Colon Cancer) | Cytotoxicity | 16.25 µg/mL (24 hrs)[4] |

| SW480 (Colon Cancer) | Cytotoxicity | 35 µg/mL (24 hrs)[4] |

| HeLa (Cervical Cancer) | Cytotoxicity | 10 µg/mL[2] |

Antimicrobial Activity

Phenolic compounds, including 2,4-DTBP, exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.[1][5]

Table 4: Antimicrobial Activity of 2,4-di-tert-butylphenol (2,4-DTBP)

| Organism | Activity |

| Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence factors[6] |

| Candida albicans | Inhibition and disruption of biofilms[5] |

| Cutibacterium acnes | Inhibition of growth[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to screen the biological activities of phenolic compounds.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution, and a positive control (e.g., Ascorbic Acid or BHT).

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add an equal volume of the DPPH working solution to all wells. A blank well should contain only the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound stock solution, and a positive control (e.g., Trolox).

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add a small volume of the test compound dilutions to a larger volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay

This assay is used to quantify nitric oxide production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

-

Cell Culture: Macrophage cell lines like RAW264.7 are commonly used.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS), except for the control group.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Anticancer Activity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: A panel of cancer cell lines and a normal cell line (for cytotoxicity comparison) are used.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

-

Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.

Antimicrobial Activity Assay

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

-

Materials: Mueller-Hinton agar (B569324) plates, sterile cork borer, microbial cultures, test compound solution, and a positive control (standard antibiotic).

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism and spread it uniformly on the surface of an agar plate.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution at different concentrations into the wells.

-

Add the solvent control and the positive control to separate wells.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

Signaling Pathways and Mechanisms

The biological effects of substituted phenols are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate the proposed mechanisms for the anti-inflammatory and anticancer activities of structurally related compounds.

Figure 1: Proposed anti-inflammatory mechanism of substituted phenols.

Figure 2: Proposed anticancer mechanism of substituted phenols.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for screening the biological activities of a test compound.

Figure 3: Workflow for antioxidant activity screening.

Figure 4: Workflow for cytotoxicity screening.

Conclusion

While specific data for this compound is currently limited, the extensive research on its structural isomers, 2,4-di-tert-butylphenol and BHT, provides a strong rationale for investigating its potential as a bioactive agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic screening and evaluation of this compound's antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Further research is warranted to elucidate the specific biological activity profile of this compound and to determine its potential for therapeutic applications.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. actaorthop.org [actaorthop.org]

- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Mechanism of 4-tert-Butyl-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-methylphenol is a synthetic phenolic compound recognized for its antioxidant properties. As a member of the sterically hindered phenol (B47542) family, it is structurally related to well-known antioxidants like Butylated Hydroxytoluene (BHT). This guide provides a comprehensive overview of its mechanism of action as an antioxidant, drawing upon data from related compounds to elucidate its potential efficacy. We will delve into its chemical properties, radical scavenging capabilities, potential modulation of cellular signaling pathways, and provide detailed experimental protocols for assessing its antioxidant activity.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | Colorless crystalline solid |

| CAS Number | 98-27-1 |

Core Antioxidant Mechanism: Radical Scavenging

The primary antioxidant mechanism of this compound, like other phenolic antioxidants, lies in its ability to act as a free radical scavenger. This process involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a highly reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction.

The presence of a bulky tert-butyl group at the para position and a methyl group at the ortho position to the hydroxyl group plays a crucial role in its antioxidant efficacy. These alkyl substituents provide steric hindrance, which stabilizes the resulting phenoxyl radical formed after hydrogen donation. This stabilization is critical as it prevents the phenoxyl radical from initiating new radical chains, thus enhancing the overall antioxidant capacity. The electron-donating nature of the alkyl groups also increases the electron density on the hydroxyl group, facilitating the hydrogen atom donation.

Quantitative Antioxidant Activity

While specific quantitative data for this compound is limited in publicly available literature, the antioxidant capacity of structurally similar compounds like Butylated Hydroxytoluene (BHT) and 2,4-di-tert-butylphenol (B135424) provides valuable insights. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Structurally Similar Compounds

| Compound | IC50 (µg/mL) | Reference |

| Butylated Hydroxytoluene (BHT) | 202.35 | [1][2] |

| 2,4-di-tert-butylphenol | 60 | [1] |

Table 2: ABTS Radical Scavenging Activity of Structurally Similar Compounds

| Compound | IC50 (µg/mL) | Reference |

| Butylated Hydroxytoluene (BHT) | 13 | [1][2] |

| 2,4-di-tert-butylphenol | 17 | [1] |

Potential Role in Cellular Signaling: The Keap1-Nrf2 Pathway

Beyond direct radical scavenging, phenolic antioxidants can exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. A key pathway in this regard is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

While direct evidence for this compound activating the Nrf2 pathway is not yet established, other phenolic compounds have been shown to be potent activators. It is plausible that this compound, due to its structure, could also modulate this critical protective pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction: Mix 1 mL of the DPPH solution with 1 mL of each sample dilution. A control is prepared with 1 mL of methanol instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in ethanol and create a series of dilutions.

-

Reaction: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells, which is induced by a peroxyl radical generator.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a cell culture medium.

-

Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then incubate with different concentrations of this compound.

-

Induction of Oxidative Stress: Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the wells.

-

Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA unit is calculated based on the net protection provided by the compound compared to a standard antioxidant like quercetin.

Conclusion

This compound possesses the key structural features of a potent phenolic antioxidant, namely a hydrogen-donating hydroxyl group and sterically hindering alkyl substituents that stabilize the resulting phenoxyl radical. While direct quantitative data on its antioxidant capacity is not extensively available, data from structurally analogous compounds suggest it is an effective radical scavenger. Furthermore, its potential to modulate the Keap1-Nrf2 signaling pathway warrants further investigation to fully elucidate its cytoprotective mechanisms. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the antioxidant activity of this compound and similar compounds, contributing to a deeper understanding of their therapeutic and industrial potential.

References

4-tert-Butyl-2-methylphenol: A Technical Overview of Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butyl-2-methylphenol, a substituted phenolic compound with applications in various chemical industries. This document details its chemical identifiers, physicochemical properties, and a representative experimental protocol for its synthesis.

Core Identifiers and Properties

This compound is a well-characterized organic compound. Its fundamental identifiers and properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| CAS Registry Number | 98-27-1[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-tert-Butyl-o-cresol, 2-Methyl-4-tert-butylphenol, p-tert-Butyl-o-cresol[1] |

| PubChem CID | 7379[1] |

| European Community (EC) Number | 202-651-8[1] |

| UNII | X43H4E9XT2[1] |

| InChI | InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3[1] |

| InChIKey | SNKLPZOJLXDZCW-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=CC(=C1)C(C)(C)C)O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O[1][2][3] |

| Molecular Weight | 164.24 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 28-33 °C[4] |

| Boiling Point | 247 °C[4] |

| Density | 0.9404 g/cm³ (at 20 °C)[4] |

| Refractive Index | 1.5147 (at 20 °C)[4] |

| pKa | 10.53 ± 0.18[4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the Friedel-Crafts alkylation of o-cresol (B1677501) with an alkylating agent such as isobutylene (B52900) or tert-butanol (B103910). This electrophilic aromatic substitution is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Alkylation of o-Cresol

This protocol describes a general procedure for the synthesis of this compound using o-cresol and tert-butanol with a solid acid catalyst, which is a common and environmentally friendlier approach.

Materials:

-

o-Cresol

-

tert-Butanol

-

Solid acid catalyst (e.g., Amberlyst-15, acid-treated montmorillonite (B579905) clay)

-

Toluene (or another suitable solvent)

-

Sodium hydroxide (B78521) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq), the solid acid catalyst (10-20% by weight of o-cresol), and toluene.

-

Addition of Alkylating Agent: While stirring the mixture, slowly add tert-butanol (1.1 to 1.5 eq). The reaction is typically exothermic, so the addition rate may need to be controlled to maintain a steady temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80°C and 120°C and maintain it under reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter the solid catalyst and wash it with a small amount of toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove unreacted o-cresol, followed by water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Diagrams

Synthesis Workflow for this compound

Caption: Synthesis workflow for this compound.

References

Solubility of 4-tert-Butyl-2-methylphenol in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-tert-Butyl-2-methylphenol (CAS No. 98-27-1), an organic compound of interest in various industrial and research applications. This document compiles available solubility data, outlines key experimental methodologies for its determination, and presents a logical workflow to aid in its practical application in laboratory and development settings.

Introduction to this compound

This compound, also known as p-tert-Butyl-o-cresol, is a substituted phenolic compound with the molecular formula C₁₁H₁₆O. Its structure, featuring a hydroxyl group, a methyl group, and a bulky tert-butyl group on the benzene (B151609) ring, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for applications ranging from chemical synthesis and formulation to its use as an antioxidant in various materials.[1][2][3][4]

Solubility Profile

Quantitative Solubility Data

While specific experimental data for this compound is limited, data for structurally similar compounds can provide valuable insights. It is important to note that these values are for related compounds and should be used as estimations for this compound.

| Compound | Solvent | Solubility | Temperature (°C) | Data Type |

| 2-tert-Butyl-4-methylphenol (Isomer) | Methanol | 0.1 g/mL | Not Specified | Experimental |

| 4-tert-Butylphenol (Related Compound) | Water | 0.6 g/L | 20 | Experimental |

| Ethanol | Generally Soluble | Not Specified | Qualitative | |

| Acetone | Generally Soluble | Not Specified | Qualitative | |

| Ether | Generally Soluble | Not Specified | Qualitative | |

| 2,6-Di-tert-butyl-4-cresol (BHT) (Related Compound) | Methanol | 25 g/100g | "Normal" | Experimental |

| Ethanol | 25-26 g/100g | "Normal" | Experimental | |

| Isopropanol | 30 g/100g | "Normal" | Experimental | |

| Acetone | 40 g/100g | "Normal" | Experimental | |

| Benzene | 40 g/100g | "Normal" | Experimental | |

| Petroleum Ether | 50 g/100g | "Normal" | Experimental | |

| This compound | Water | 0.0601 mg/mL | Not Specified | Predicted |

Note: The term "Normal Temperature" was not explicitly defined in the source material but is generally understood to be in the range of 20-25 °C.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for two common techniques.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a non-volatile solute in a given solvent.

Principle: A saturated solution is prepared at a constant temperature, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath with shaker

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Oven

-

This compound

-

Selected organic solvent

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.

-

Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Withdrawal: Allow the solution to settle, then carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

-

Filtration (Optional but Recommended): Filter the withdrawn sample through a syringe filter (compatible with the solvent) to remove any suspended microcrystals.

-

Evaporation: Transfer the clear, saturated solution to a pre-weighed evaporating dish.

-

Drying: Heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant weight is achieved.

-

Calculation:

-

Weight of evaporating dish + solute = W₁

-

Weight of empty evaporating dish = W₂

-

Weight of solute = W₁ - W₂

-

Solubility (g/L) = (Weight of solute / Volume of solution withdrawn) x 1000

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and sensitive technique for determining solubility.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Constant temperature bath with shaker

-

Volumetric flasks and pipettes

-

Syringe filters

-

This compound

-

Selected organic solvent

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a clear, saturated solution at a constant temperature.

-

Measure Absorbance of the Saturated Solution:

-

Carefully dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General experimental workflow for determining the solubility of a solid in a liquid.

References

- 1. 4-tert-Butyl-o-cresol|China|CAS 98-27-1|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 2. 4-tert-butyl-o-cresol - Buy 4-tert-butyl-o-cresol, p-tert-butyl-o-cresol, this compound Product on China Phenols Chemical Co., Ltd. [phenols.cn]

- 3. This compound | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

Unraveling the Thermal Stability of 4-tert-Butyl-2-methylphenol: A Thermogravimetric Analysis Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-tert-Butyl-2-methylphenol, a compound of significant interest to researchers, scientists, and professionals in drug development due to its antioxidant properties. This document outlines the expected thermal decomposition profile, detailed experimental protocols for its analysis, and a summary of quantitative data, offering a foundational understanding for its application in thermally sensitive processes.

Executive Summary

This compound, a substituted phenolic compound, is utilized in various industrial applications for its antioxidant capabilities. Understanding its thermal stability is paramount for ensuring its efficacy and safety in formulations and manufacturing processes. This guide explores its thermal decomposition through thermogravimetric analysis, providing insights into its degradation pathway and the temperatures at which significant mass loss occurs. Due to the limited availability of direct experimental TGA data for this compound, this guide leverages data from the structurally similar and well-studied antioxidant, 2,6-di-tert-butyl-4-methylphenol (BHT), to project a thermal decomposition profile. The primary decomposition event is characterized by the loss of its tert-butyl group.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in a primary stage, dominated by the cleavage of the tert-butyl group. This is a common thermal degradation pathway for alkylated phenols. The process is expected to initiate at elevated temperatures, leading to the formation of volatile byproducts and a residual phenolic structure.

Based on studies of analogous compounds like BHT, the decomposition is likely to proceed via a free-radical mechanism. The major volatile product from the cleavage of the tert-butyl group is expected to be isobutene.

Quantitative Thermogravimetric Data

The following table summarizes the expected quantitative data from the TGA of this compound, based on published data for the structurally similar compound 2,6-di-tert-butyl-4-methylphenol (BHT)[1].

| Parameter | Temperature (°C) | Mass Loss (%) | Description |

| Onset of Decomposition (Tonset) | ~ 170 - 180 °C | ~ 5% | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 220 - 250 °C | ~ 50% | The temperature at which the maximum rate of mass loss occurs. |

| End of Decomposition | > 250 °C | > 95% | The temperature at which the primary decomposition stage is complete. |

Note: This data is extrapolated from the thermal analysis of 2,6-di-tert-butyl-4-methylphenol and should be considered as an estimate for this compound. Experimental verification is recommended.